Welcome to the BenchChem Online Store!
molecular formula C6H7BO4 B8277278 3-Hydroxyphenylboric acid

3-Hydroxyphenylboric acid

Cat. No. B8277278
M. Wt: 153.93 g/mol
InChI Key: CVISDVLTGPAQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08546392B2

Procedure details

The compound is prepared by the reaction of 2-bromonaphthalene (303 mg, 1.46 mmol, 1 eq) with 3-hydroxyphenylboric acid (242 mg, 1.76 mmol, 1.2 eq) according to method A within 18 h. Purification by column chromatography with dichloromethane as the eluent yields the desired product in a yield of 47%, 152 mg.
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[OH:12][C:13]1[CH:14]=[C:15](OB(O)O)[CH:16]=[CH:17][CH:18]=1>>[CH:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[CH:11][C:2]=1[C:17]1[CH:18]=[C:13]([OH:12])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
303 mg
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C=C1
Name
Quantity
242 mg
Type
reactant
Smiles
OC=1C=C(C=CC1)OB(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography with dichloromethane as the eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.